3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction conditions include heating the mixture under reflux, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the aromatic ring. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the urease enzyme, which plays a crucial role in the survival and virulence of certain pathogenic microorganisms . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
3-(4-tert-butylphenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activities.
1,3,4-Thiadiazole derivatives: These compounds lack the triazole ring but still exhibit interesting biological properties.
Triazolothiadiazine derivatives: These compounds have a similar fused ring system but with different heteroatoms, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H17N5S/c1-18(2,3)13-9-7-12(8-10-13)15-20-21-17-23(15)22-16(24-17)14-6-4-5-11-19-14/h4-11H,1-3H3 |
InChI Key |
HNYJEFIKVCVIDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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